molecular formula C7H11IN4O B11801220 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1354705-64-8

2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B11801220
CAS No.: 1354705-64-8
M. Wt: 294.09 g/mol
InChI Key: QHYISUFFQYLJJD-UHFFFAOYSA-N
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Description

2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound with a unique structure that includes an amino group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-iodo-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide, alkyl halides, or aryl halides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Hydroxylated, alkylated, or arylated derivatives.

Scientific Research Applications

2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)ethanol
  • 2-(3-Amino-4-iodo-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(3-Amino-4-iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1354705-64-8

Molecular Formula

C7H11IN4O

Molecular Weight

294.09 g/mol

IUPAC Name

2-(3-amino-4-iodopyrazol-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C7H11IN4O/c1-11(2)6(13)4-12-3-5(8)7(9)10-12/h3H,4H2,1-2H3,(H2,9,10)

InChI Key

QHYISUFFQYLJJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C(C(=N1)N)I

Origin of Product

United States

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